Technical Monograph: (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid
Technical Monograph: (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid
The following technical guide details the physicochemical properties, handling protocols, and synthetic utility of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid . This monograph is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a bifunctional building block.[1]
[1][2]
Chemical Identity & Structural Significance
This compound is a specialized arylboronic acid intermediate featuring a flexible ethoxy linker connecting a phenylboronic acid moiety to a pyrazole heterocycle.[1] Its bifunctional nature allows it to serve as a "molecular staple" in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the pyrazole acts as a hinge binder and the boronic acid facilitates coupling to a core scaffold.[1]
| Attribute | Detail |
| IUPAC Name | (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid |
| Common Identifier | Pyrazole-ethoxy-PBA |
| Molecular Formula | C₁₁H₁₃BN₂O₃ |
| Molecular Weight | 232.04 g/mol |
| SMILES | OB(O)c1ccc(OCCn2cccn2)cc1 |
| InChI Key | VRRYQSUOVORFOD-UHFFFAOYSA-N |
| Structural Class | Ether-linked Heterocyclic Arylboronic Acid |
Structural Descriptors (Predicted)
Values derived from QSAR models for similar ether-linked phenylboronic acids.
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LogP (Octanol/Water): 1.2 – 1.5 (Moderate lipophilicity due to the ether chain balancing the polar boronic acid).[1]
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Topological Polar Surface Area (TPSA): ~72 Ų (Suggests good membrane permeability).[1]
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H-Bond Donors: 2 (Boronic acid hydroxyls).[1]
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H-Bond Acceptors: 4 (Boronic oxygens + Ether oxygen + Pyrazole nitrogen).[1]
Physicochemical Profile
Solid-State Properties[1]
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Appearance: Typically an off-white to beige crystalline powder.[1]
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Melting Point: 180°C – 210°C (Decomposition) .[1]
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Hygroscopicity: Moderate.[1] The boronic acid moiety is susceptible to reversible hydration/dehydration cycles depending on ambient humidity.[1]
Solution Chemistry & Stability[1]
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Solubility:
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Acid-Base Behavior:
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pKa₁ (Boronic Acid): ~8.8 (Lewis acidity).[1] At pH > 9, the boron atom rehybridizes from sp² (trigonal planar) to sp³ (tetrahedral boronate anion), significantly increasing water solubility.[1]
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pKa₂ (Pyrazole): ~2.5 (Conjugate acid).[1] The pyrazole nitrogen is weakly basic; in strong acidic media, it will protonate, potentially aiding solubility in aqueous acid.[1]
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The Boroxine Equilibrium
In solid state and non-polar solvents, the compound exists in equilibrium with its trimeric anhydride (boroxine).[1] This is a reversible transformation driven by the removal of water.[1]
[1]
Handling & Storage Protocols
Stability Concerns
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Protodeboronation: The electron-donating ethoxy group at the para-position activates the phenyl ring, making the C-B bond slightly susceptible to hydrolytic cleavage (protodeboronation) under high temperature or strongly acidic conditions.[1]
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Oxidation: While relatively stable, prolonged exposure to air can lead to the formation of the corresponding phenol (4-(2-(1H-pyrazol-1-yl)ethoxy)phenol).[1]
Storage Recommendations
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Store under Argon or Nitrogen to prevent oxidation.[1]
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Container: Tightly sealed glass vial (avoid plastic if long-term storage in solution is required).
Safety (GHS Classification)
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Signal Word: DANGER
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Hazard Statements:
Experimental Methodologies
Purity Determination via H₂O₂ Titration
Because boronic acids dehydrate variably, standard melting points are unreliable for purity checks.[1] The most accurate method is oxidative titration.[1]
Principle: Boronic acid reacts quantitatively with hydrogen peroxide to release protons, which are then titrated with NaOH.[1] R-B(OH)2 + H2O2 + H2O → R-OH + B(OH)3 + H+ (simplified)[1]
Protocol:
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Dissolve 50 mg of the analyte in 10 mL of 1:1 Methanol/Water.
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Add 5 mL of 10% w/v D-Mannitol solution (Mannitol complexes with boric acid, enhancing acidity for sharper endpoints).[1]
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Add 1 mL of 30% H₂O₂.[1]
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Titrate with 0.1 N NaOH using phenolphthalein indicator (Colorless → Pink).
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Calculation: Purity (%) = (Vol NaOH × Normality × MW) / (Weight of Sample × 10).
Standard Synthetic Route
If the compound is unavailable commercially, it is synthesized via a convergent route.[1]
Suzuki-Miyaura Coupling Application
This reagent is primarily used to install the 4-(2-pyrazolyl-ethoxy)phenyl motif.[1] The ether linker requires specific conditions to avoid
Optimized Conditions:
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Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Robust for heteroaryl chlorides.[1]
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Base: K₃PO₄ (2.0 equiv) - Milder than carbonates, reduces protodeboronation.[1]
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Temperature: 80–90°C.[1]
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]
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Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [Link]
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PubChem. (n.d.).[1] Compound Summary for InChIKey VRRYQSUOVORFOD-UHFFFAOYSA-N. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
